Cas no 443776-90-7 (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde)
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZALDEHYDE
- (5-FORMYL-2-METHOXYPHENYL)BORONIC ACID PINACOL ESTER
- MB20541
- J3.636.848I
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-methoxybenzaldehyde
- 443776-90-7
- MFCD16996345
- DB-185040
- AKOS027425814
- CS-0189430
- EN300-12575529
- 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
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- MDL: MFCD16996345
- Inchi: 1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-9H,1-5H3
- InChI Key: OTFGWHORCPCPOC-UHFFFAOYSA-N
- SMILES: O1B(C2C=C(C=O)C=CC=2OC)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 262.1376392g/mol
- Monoisotopic Mass: 262.1376392g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM214416-1g |
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
443776-90-7 | 97% | 1g |
$311 | 2021-08-04 | |
| Alichem | A019125652-250mg |
(5-Formyl-2-methoxyphenyl)boronic acid pinacol ester |
443776-90-7 | 95% | 250mg |
$178.50 | 2023-09-01 | |
| Alichem | A019125652-1g |
(5-Formyl-2-methoxyphenyl)boronic acid pinacol ester |
443776-90-7 | 95% | 1g |
$424.86 | 2023-09-01 | |
| TRC | M268913-2.5g |
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-Yl)benzaldehyde |
443776-90-7 | 2.5g |
$ 50.00 | 2022-06-04 | ||
| TRC | M268913-5g |
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-Yl)benzaldehyde |
443776-90-7 | 5g |
$ 65.00 | 2022-06-04 | ||
| TRC | M268913-25g |
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-Yl)benzaldehyde |
443776-90-7 | 25g |
$ 80.00 | 2022-06-04 | ||
| abcr | AB517418-1 g |
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
443776-90-7 | 1g |
€353.70 | 2023-04-17 | ||
| abcr | AB517418-5 g |
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
443776-90-7 | 5g |
€1,134.40 | 2023-04-17 | ||
| Chemenu | CM214416-1g |
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
443776-90-7 | 97% | 1g |
$311 | 2022-09-01 | |
| Enamine | EN300-12575529-50mg |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
443776-90-7 | 95.0% | 50mg |
$121.0 | 2023-10-02 |
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde Suppliers
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
Comprehensive Overview of 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde (CAS No. 443776-90-7)
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde, with the CAS number 443776-90-7, is a highly versatile boronic ester derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound features a benzaldehyde core substituted with a methoxy group and a dioxaborolane ring, making it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions. Its unique structure enables the formation of carbon-carbon bonds, a critical step in constructing complex molecules for drug discovery and advanced materials.
In recent years, the demand for boron-containing compounds like 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde has surged due to their pivotal role in targeted drug delivery and bioconjugation. Researchers are particularly interested in its applications for developing proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, which are hot topics in oncology and neurodegenerative disease research. The compound's stability and reactivity under mild conditions make it ideal for high-throughput screening and medicinal chemistry optimization.
From an industrial perspective, CAS 443776-90-7 is gaining traction in the synthesis of OLED materials and organic semiconductors. Its ability to facilitate π-conjugation extension aligns with the growing need for energy-efficient display technologies. Additionally, its compatibility with microwave-assisted synthesis and flow chemistry techniques addresses the pharmaceutical industry's push toward green chemistry and process intensification.
Analytical characterization of 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde typically involves NMR spectroscopy, HPLC purity analysis, and mass spectrometry. Recent advancements in cryo-EM and X-ray crystallography have further elucidated its binding modes in enzyme inhibition studies. For laboratory handling, the compound is recommended to be stored under inert conditions to preserve its hydrolytic stability, a common query among synthetic chemists.
Environmental and regulatory considerations for CAS 443776-90-7 emphasize its compliance with REACH and FDA guidelines for pharmaceutical intermediates. Unlike some boron derivatives, this compound exhibits low toxicity profiles in preclinical assays, making it a preferred choice for biocompatible material design. Its biodegradation pathways are currently under investigation as part of the broader sustainable chemistry movement.
Future research directions for 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde include exploring its utility in bioorthogonal chemistry and photoredox catalysis. With the rise of AI-driven molecular design, computational studies predict novel derivatives of this scaffold could enhance drug bioavailability and polymeric material performance. These developments position the compound at the forefront of next-generation therapeutics and smart materials innovation.
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